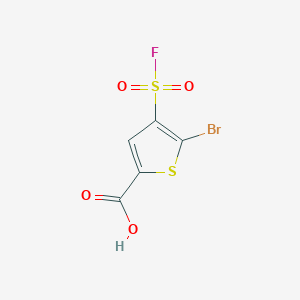

5-Bromo-4-(fluorosulfonyl)thiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC13562642

Molecular Formula: C5H2BrFO4S2

Molecular Weight: 289.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H2BrFO4S2 |

|---|---|

| Molecular Weight | 289.1 g/mol |

| IUPAC Name | 5-bromo-4-fluorosulfonylthiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C5H2BrFO4S2/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9) |

| Standard InChI Key | RBXUGCWTJMZCBD-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1S(=O)(=O)F)Br)C(=O)O |

| Canonical SMILES | C1=C(SC(=C1S(=O)(=O)F)Br)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a thiophene ring substituted at the 2-position with a carboxylic acid group, at the 4-position with a fluorosulfonyl group, and at the 5-position with a bromine atom. Key parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₂BrFO₄S₂ | |

| Molecular Weight | 289.09 g/mol | |

| SMILES | O=C(C1=CC(Br)=C(S(=O)(=O)F)S1)O | |

| Purity | >95% |

The fluorosulfonyl group (-SO₂F) enhances electrophilicity, making the compound reactive toward nucleophilic substitution, while the carboxylic acid enables salt formation or esterification .

Spectroscopic Data

-

NMR: Limited data are available, but analogous compounds (e.g., 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid, CAS 1936650-56-4) show characteristic shifts:

-

MS (ESI): Predicted m/z 289.09 [M+H]⁺, with fragmentation peaks at 171.02 (loss of SO₂F) and 95.04 (thiophene ring) .

Synthesis and Modifications

Synthetic Routes

The compound is typically synthesized via sulfonation of bromothiophene precursors:

-

Sulfonation of 5-Bromo-2-carboxythiophene:

-

Alternative Pathway:

Derivative Formation

-

Esterification: Reacting with methanol/H₂SO₄ produces methyl esters for enhanced solubility .

-

Amide Formation: Coupling with amines via EDC/HOBt generates bioactive analogs .

Applications in Research

Pharmaceuticals

-

Antiviral Agents: The fluorosulfonyl group mimics phosphate moieties, enabling kinase inhibition. Derivatives show activity against RNA viruses .

-

Antibiotics: Structural analogs (e.g., 5-bromo-thiophene carboxamides) inhibit bacterial enoyl-ACP reductase .

Materials Science

-

Polymer Additives: Sulfonyl groups improve thermal stability in conductive polymers .

-

Liquid Crystals: Thiophene cores facilitate π-π stacking in optoelectronic devices .

| Parameter | Value | Source |

|---|---|---|

| GHS Pictogram | Corrosion, Health Hazard | |

| Hazard Statements | H302 (oral toxicity), H314 (skin corrosion) | |

| Precautionary Measures | P280 (gloves), P305+P351+P338 (eye rinse) |

Recent Advancements (2023–2025)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume